molecular formula C11H10NO2- B1230835 3-(1H-indol-3-yl)propanoate

3-(1H-indol-3-yl)propanoate

Cat. No.: B1230835
M. Wt: 188.2 g/mol
InChI Key: GOLXRNDWAUTYKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)propanoate is a monocarboxylic acid anion that is the conjugate base of 3-(1H-indol-3-yl)propanoic acid. It has a role as a human metabolite. It is a conjugate base of a 3-(1H-indol-3-yl)propanoic acid.

Scientific Research Applications

1. Synthesis and Applications in Inhibitor Development

  • Synthesis of Novel Indole-Based Scaffolds: Indole derivatives such as 3-(1H-indol-3-yl)propanoate have been used in synthesizing novel compounds with potential as therapeutic agents. For instance, a study by (Nazir et al., 2018) developed various indole-based oxadiazole scaffolds which exhibited potent inhibition of urease enzyme, indicating potential therapeutic applications.

2. Biological Activity Studies

  • Antimicrobial and Antifungal Activities: Schiff bases derived from compounds including 3-(1H-indol-3-yl)propanoic acid have been found to possess significant antimicrobial and antifungal properties. Research by (Radhakrishnan et al., 2020) highlights the effectiveness of these compounds against various microbial strains.

3. Crystal Structure Analysis

  • Crystal Structure Determination: Studies involving the crystal structure of compounds with this compound are crucial for understanding their chemical properties and potential applications. For example, (Shang et al., 2011) analyzed the crystal structure of a specific indole derivative, providing valuable information for further chemical studies.

4. Chemical Reactions and Synthesis

  • Role in Enantioselective Reactions: The compound has been used in studies focusing on enantioselective reactions. (Bachu & Akiyama, 2010) demonstrated its use in Friedel-Crafts alkylation reactions, indicating its utility in synthesizing chiral compounds.

5. Development of Inhibitors and Therapeutics

  • Synthesis of Inhibitors and Potential Therapeutics: Indole derivatives like this compound have been instrumental in the development of new inhibitors with potential therapeutic uses. A study by (Tomoo et al., 2014) explored the design and synthesis of indole-based inhibitors, showcasing their potential in medicinal chemistry.

6. Applications in Corrosion Inhibition

  • Corrosion Inhibition Properties: The compound has been found to have applications in corrosion inhibition, as indicated by (Vikneshvaran & Velmathi, 2017). Their research revealed that Schiff bases derived from L-Tryptophan, which includes this compound derivatives, exhibited effective corrosion inhibition on stainless steel.

Properties

IUPAC Name

3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXRNDWAUTYKT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NO2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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